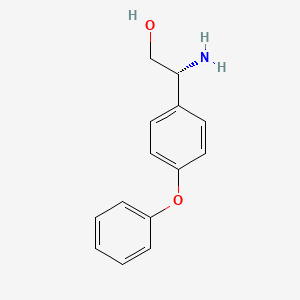

(r)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol

Beschreibung

(R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral amino alcohol featuring a 4-phenoxyphenyl group and an amino-hydroxyl motif at the 2-position of the ethanol backbone. The R-configuration at the stereogenic center is critical for its stereoselective interactions in chemical reactions or biological systems. This compound’s structure combines a bulky, electron-rich phenoxy substituent with polar functional groups, making it a candidate for applications in pharmaceutical synthesis or catalysis.

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(4-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |

InChI-Schlüssel |

LMSNUMFFSQXLQO-AWEZNQCLSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](CO)N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-phenoxyphenylacetonitrile.

Reduction: The nitrile group is reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol may involve large-scale hydrogenation reactors and advanced chiral resolution technologies to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group in ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Acyl chlorides, isocyanates, or other electrophilic reagents.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Various reduced derivatives.

Substitution: Amides, ureas, or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may act as a ligand for certain receptors, modulating their activity.

Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Yield

Key Compounds:

- 2-Amino-2-(4-fluorophenyl)ethan-1-ol

- 2-Amino-2-(2-chlorophenyl)ethan-1-ol

- (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

Findings:

- Electron-Withdrawing Groups (EWGs): In oxazole synthesis, para-substituted EWGs (e.g., -F, -Cl) on the phenyl ring improve yields. For example, 2-amino-2-(4-fluorophenyl)ethan-1-ol achieved an 84% yield in oxazole formation due to enhanced electrophilicity at the reaction site .

- Electron-Donating Groups (EDGs): The phenoxy group in the target compound is a stronger EDG than methoxy or methyl groups.

Stereochemical and Positional Isomerism

Key Compounds:

- (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol

- (R)-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride

Findings:

- Stereochemistry: The S-configuration in (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol was used in antitumor PROTACs, highlighting the role of enantiopurity in biological activity. The R-configuration in the target compound may exhibit divergent binding affinities or metabolic stability .

- Positional Isomerism: (R)-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride places the amino and hydroxyl groups on adjacent carbons (1- and 2-positions), unlike the target compound’s 2-amino-2-aryl structure.

Functional Group Modifications

Key Compounds:

- (R)-2-Chloro-1-(4-fluorophenyl)ethanol

- (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Findings:

- Amino vs.

- Extended Substituents: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol incorporates a phenethylamino side chain (MW: 256.34), increasing molecular weight and lipophilicity compared to the target compound. This may enhance membrane permeability but complicate synthetic routes .

Table 2: Functional Group and Molecular Properties

*Calculated for C₁₄H₁₅NO₂.

Biologische Aktivität

(R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group, a hydroxyl group, and a phenoxy moiety, which contribute to its interaction with various biological targets. This article explores the biological activity of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is C16H17NO2, with a molecular weight of approximately 255.31 g/mol. The compound's chirality plays a crucial role in its biological activity, influencing how it interacts with receptors and enzymes in the body.

(R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : The compound has been shown to act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways. This modulation is essential for understanding its therapeutic potential in various conditions.

- Neuroprotective Effects : Research indicates that (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It potentially interacts with neurotransmitter systems, which is critical for maintaining neuronal health.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, indicating its potential use in managing epilepsy and other seizure disorders.

Biological Activity Data

The biological activity of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic applications of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol:

- Anticancer Studies : A study evaluating the compound's effect on various cancer cell lines found that it inhibited cell proliferation effectively, particularly in lung and liver cancer models. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

- Neuropharmacological Research : In a study assessing the neuroprotective properties of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, researchers observed improved neuronal survival rates in models of oxidative stress. This finding supports the hypothesis that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's.

- Anticonvulsant Activity : Preliminary investigations into the anticonvulsant properties of this compound revealed promising results in animal models of epilepsy, suggesting its potential utility in seizure management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.